molecular formula C2F4N2O4 B15289212 1,1,2,2-Tetrafluoro-1,2-dinitroethane CAS No. 356-16-1

1,1,2,2-Tetrafluoro-1,2-dinitroethane

Cat. No.: B15289212
CAS No.: 356-16-1
M. Wt: 192.03 g/mol
InChI Key: NELYAMNMZQGYAJ-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-1,2-dinitroethane is a chemical compound with the molecular formula C2F4N2O4 It consists of two carbon atoms, four fluorine atoms, two nitrogen atoms, and four oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrafluoro-1,2-dinitroethane typically involves the nitration of tetrafluoroethane. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to ensure safety and efficiency. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrafluoro-1,2-dinitroethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

    Oxidation: Products include higher oxidation state compounds with additional oxygen atoms.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

1,1,2,2-Tetrafluoro-1,2-dinitroethane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrafluoro-1,2-dinitroethane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrafluoroethane: A related compound with similar fluorine content but without nitro groups.

    1,2-Dichloro-1,1,2,2-tetrafluoroethane: Contains chlorine atoms in addition to fluorine, leading to different chemical properties.

    1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: A fluorinated ether with distinct applications in battery technology.

Uniqueness

1,1,2,2-Tetrafluoro-1,2-dinitroethane is unique due to the presence of both fluorine and nitro groups, which impart specific reactivity and potential applications. Its combination of properties makes it a valuable compound for research and industrial use.

Properties

CAS No.

356-16-1

Molecular Formula

C2F4N2O4

Molecular Weight

192.03 g/mol

IUPAC Name

1,1,2,2-tetrafluoro-1,2-dinitroethane

InChI

InChI=1S/C2F4N2O4/c3-1(4,7(9)10)2(5,6)8(11)12

InChI Key

NELYAMNMZQGYAJ-UHFFFAOYSA-N

Canonical SMILES

C(C([N+](=O)[O-])(F)F)([N+](=O)[O-])(F)F

Origin of Product

United States

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